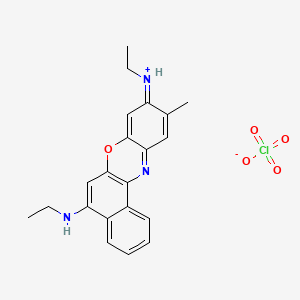

Oxazine 170 perchlorate

概要

説明

Oxazine 170 perchlorate is a synthetic organic compound known for its vibrant color and fluorescence properties. It is commonly used in various scientific and industrial applications due to its unique chemical structure and properties.

準備方法

The synthesis of Oxazine 170 perchlorate typically involves the reaction of 5,9-bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium chloride with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired perchlorate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反応の分析

Oxazine 170 perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific solvents.

科学的研究の応用

Fluorescent Dye in Chemical Analysis

Overview:

Oxazine 170 perchlorate is primarily utilized as a fluorescent dye in chemical analyses. Its high quantum efficiency makes it suitable for various applications in analytical chemistry.

Applications:

- Fluorescence Spectroscopy: The compound is employed in fluorescence spectroscopy to enhance the sensitivity of detection methods. It allows for the visualization of chemical species that are otherwise difficult to detect.

- Chemical Sensors: this compound is incorporated into sensors for detecting specific ions or molecules due to its ability to change fluorescence intensity in response to environmental changes.

Biological Staining Techniques

Overview:

In biological research, this compound serves as a vital tool for staining cellular components.

Applications:

- Cellular Imaging: The compound is used to stain proteins and nucleic acids, enabling researchers to visualize cellular structures under fluorescence microscopy. This application is crucial for studying cellular processes and interactions.

- Biosensors: Recent studies have developed ratiometric fluorescent biosensors based on this compound for detecting biomolecules such as l-arginine and l-asparagine. These sensors utilize the compound's fluorescence properties to provide quantitative measurements of biomolecule concentrations .

Optical Fiber Technology

Overview:

this compound has been investigated for its potential in optical fiber technology, particularly in polymeric optical fibers.

Applications:

- Doped Optical Fibers: Research has shown that doping poly(methyl methacrylate) (PMMA) fibers with this compound results in enhanced luminescent properties. This enhancement leads to improved performance in optical communication systems .

- Optical Amplifiers: Theoretical investigations have simulated the gain characteristics of PMMA fibers doped with this compound, demonstrating its potential use in developing efficient optical amplifiers .

Industrial Applications

Overview:

The compound's vibrant color and stability make it suitable for various industrial applications.

Applications:

- Dyes and Pigments Manufacturing: this compound is utilized in the production of dyes and pigments due to its strong coloration properties.

- Colorants in Plastics: Its incorporation into plastics can enhance the aesthetic appeal and functionality of polymer products.

Case Study 1: Luminescent Properties in PMMA Fibers

A study focused on the luminescent properties of PMMA fibers doped with this compound revealed significant enhancements in fluorescence efficiency, making these fibers suitable for advanced optical applications .

Case Study 2: Ratiometric Biosensors

Research involving ratiometric fluorescent biosensors demonstrated that membranes made from ethyl cellulose containing this compound could effectively detect l-arginine and l-asparagine through fluorescence changes induced by enzymatic reactions . This method showcases the compound's versatility in biosensing applications.

作用機序

The mechanism of action of Oxazine 170 perchlorate involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is utilized in various applications, including fluorescence microscopy and imaging.

類似化合物との比較

Oxazine 170 perchlorate is unique due to its specific chemical structure and fluorescence properties. Similar compounds include:

5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium chloride: Similar in structure but differs in the counterion.

This compound: Another fluorescent dye with similar applications but different chemical properties.

Phenoxazine derivatives: A broader class of compounds with varying structures and properties, used in similar applications.

生物活性

Oxazine 170 perchlorate (CAS Number: 62669-60-7) is a synthetic compound recognized for its significant biological activity, particularly in the field of biosensing and fluorescence applications. This article delves into the compound's biological properties, synthesis, applications, and relevant research findings.

This compound is classified as an acridine dye. It exhibits strong fluorescence with an absorption peak around 613.25 nm and an emission wavelength of approximately 645 nm. The compound's structure includes a perchlorate group, which enhances its solubility and stability in various solvents, making it suitable for a range of applications in biological contexts .

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂ClN₃O₅ |

| Molecular Weight | 431.87 g/mol |

| Boiling Point | 577.6 °C |

| Melting Point | 260 °C |

| Flash Point | 303.1 °C |

Fluorescent Probes in Biosensing

This compound has been extensively studied for its application as a fluorescent probe in biosensors. It has shown efficacy in detecting amino acids such as l-arginine and l-asparagine through ratiometric sensing techniques. The fluorescence intensity changes in response to the concentration of these amino acids, allowing for precise quantification in biological samples .

- Detection Mechanism : The sensing membranes made from an ethyl cellulose matrix containing this compound react with ammonia produced from enzymatic hydrolysis of l-arginine or l-asparagine, leading to measurable changes in fluorescence intensity at specific wavelengths .

Cellular Imaging

The compound's unique fluorescence properties make it a candidate for cellular imaging applications. Its ability to emit light upon excitation can be utilized to visualize cellular processes and structures, enhancing the understanding of biological mechanisms at the cellular level.

Research Findings

Several studies have highlighted the versatility and effectiveness of this compound in various applications:

- Ratiometric Fluorescent Sensors : A study developed biosensing membranes using this compound that demonstrated high sensitivity and specificity for l-arginine and l-asparagine detection, with limits of detection (LOD) of approximately 0.082 mM and 0.074 mM, respectively .

- Luminescent Properties : Research on luminescent properties indicated that when doped into poly(methyl methacrylate) (PMMA) fibers, this compound exhibited significant red shifts in fluorescence spectrum with increasing fiber length, suggesting potential for optimized luminescent properties in fiber applications .

- Theoretical Investigations : Numerical simulations have shown that this compound can enhance optical signal amplification in polymeric optical fibers, indicating its potential role in telecommunications and advanced optical systems .

Case Studies

A notable case study involved the development of a ratiometric fluorescent sensor based on this compound for monitoring l-arginine levels in blood samples. The study demonstrated that the sensor could reliably detect variations in amino acid concentrations with minimal interference from other biological components, showcasing its practical application in clinical diagnostics .

特性

IUPAC Name |

ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXAZZAYBZVPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[NH+]CC)C=C4O2)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886501 | |

| Record name | Benzo[a]phenoxazin-7-ium, 5,9-bis(ethylamino)-10-methyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [Sigma-Aldrich MSDS] | |

| Record name | Oxazine 170 perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62669-60-7 | |

| Record name | Oxazine-170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5,9-bis(ethylamino)-10-methyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5,9-bis(ethylamino)-10-methyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9-bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。